molecular formula C34H38N2O4 B13825194 3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)

3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)

Cat. No.: B13825194
M. Wt: 538.7 g/mol
InChI Key: KLFGSBSWRBEISW-UHFFFAOYSA-N
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Description

N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine is a complex organic compound with the molecular formula C34H38N2O4 and a molecular weight of 538.69 g/mol . This compound is characterized by its unique structure, which includes two methoxyphenyl and two hydroxybenzyl groups attached to a cyclohexanediamine core. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine typically involves the reaction of 2-methoxybenzaldehyde with (1R,2R)-1,2-cyclohexanediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis3-(2-hydroxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine
  • N,N’-Bis3-(2-methoxyphenyl)-2-methoxybenzyl-1,2-cyclohexanediamine
  • N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine

Uniqueness

N,N’-Bis3-(2-methoxyphenyl)-2-hydroxybenzyl-1,2-cyclohexanediamine is unique due to its specific stereochemistry and the presence of both methoxy and hydroxy groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C34H38N2O4

Molecular Weight

538.7 g/mol

IUPAC Name

2-[[[2-[[2-hydroxy-3-(2-methoxyphenyl)phenyl]methylamino]cyclohexyl]amino]methyl]-6-(2-methoxyphenyl)phenol

InChI

InChI=1S/C34H38N2O4/c1-39-31-19-7-3-13-25(31)27-15-9-11-23(33(27)37)21-35-29-17-5-6-18-30(29)36-22-24-12-10-16-28(34(24)38)26-14-4-8-20-32(26)40-2/h3-4,7-16,19-20,29-30,35-38H,5-6,17-18,21-22H2,1-2H3

InChI Key

KLFGSBSWRBEISW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2O)CNC3CCCCC3NCC4=C(C(=CC=C4)C5=CC=CC=C5OC)O

Origin of Product

United States

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